molecular formula C7H5BrN2O B15363829 3-(5-Bromopyrazin-2-yl)prop-2-yn-1-ol

3-(5-Bromopyrazin-2-yl)prop-2-yn-1-ol

Cat. No.: B15363829
M. Wt: 213.03 g/mol
InChI Key: ZCGARGPPYDXWRK-UHFFFAOYSA-N
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Description

3-(5-Bromo-2-pyrazinyl)-2-Propyn-1-ol is a chemical compound characterized by its bromine-substituted pyrazine ring and a propynol group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol typically involves the bromination of 2-propyn-1-ol followed by the introduction of the pyrazine ring. The reaction conditions often require the use of brominating agents such as N-bromosuccinimide (NBS) and a suitable catalyst.

Industrial Production Methods: On an industrial scale, the compound can be synthesized through a multi-step process involving the bromination of the starting material, followed by a series of reactions to introduce the pyrazine ring. The process may involve the use of high-pressure reactors and controlled temperature conditions to ensure the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions: 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

  • Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

  • Substitution: Nucleophilic substitution reactions can be facilitated using reagents like sodium azide (NaN3) or potassium iodide (KI).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol has several scientific research applications:

  • Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

  • Biology: The compound has been studied for its potential biological activities, including antimicrobial and antifungal properties.

  • Medicine: Research is ongoing to explore its use in pharmaceuticals, particularly in the development of new drugs.

  • Industry: It is used in the production of various chemical products and materials.

Mechanism of Action

The mechanism by which 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol exerts its effects involves its interaction with specific molecular targets and pathways. The bromine atom and the pyrazine ring play crucial roles in its biological activity, influencing processes such as enzyme inhibition and receptor binding.

Comparison with Similar Compounds

3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol is compared with other similar compounds, such as 3-(5-bromo-2-pyrazinyl)-1,3-oxazolidin-2-one and 5-bromo-2-(piperazin-1-yl)pyrimidine

List of Similar Compounds

  • 3-(5-bromo-2-pyrazinyl)-1,3-oxazolidin-2-one

  • 5-bromo-2-(piperazin-1-yl)pyrimidine

  • 2-bromopyrazine

This comprehensive overview provides a detailed understanding of 3-(5-bromo-2-pyrazinyl)-2-Propyn-1-ol, its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H5BrN2O

Molecular Weight

213.03 g/mol

IUPAC Name

3-(5-bromopyrazin-2-yl)prop-2-yn-1-ol

InChI

InChI=1S/C7H5BrN2O/c8-7-5-9-6(4-10-7)2-1-3-11/h4-5,11H,3H2

InChI Key

ZCGARGPPYDXWRK-UHFFFAOYSA-N

Canonical SMILES

C1=C(N=CC(=N1)Br)C#CCO

Origin of Product

United States

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